4-Benzyloxypropiophenone
Overview
Description
4-Benzyloxypropiophenone, with the chemical formula C16H16O2, is a white crystalline solid known for its applications in organic synthesis. This compound is characterized by its benzyl and hydroxy functional groups, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
Target of Action
4-Benzyloxypropiophenone is a chemical compound with the molecular formula C16H16O2
Biochemical Pathways
It’s known that this compound is used in the preparation of phenyl ether derivatives with pesticidal and antitumor activity . .
Result of Action
It’s known that it’s used in the preparation of phenyl ether derivatives with pesticidal and antitumor activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxypropiophenone can be achieved through several methods. One notable method involves the reaction of benzyl chloride with 4-hydroxypropiophenone in the presence of sodium hydroxide. This reaction is facilitated by liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC) using tetra butyl ammonium bromide as the catalyst. This method is efficient and environmentally friendly, minimizing waste.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysis ensures high selectivity and yield, making it a preferred method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxypropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Benzyloxypropiophenone is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antitumor and pesticidal properties.
Medicine: It is used in the synthesis of drugs such as Ifenprodil and Buphenine, which have applications in treating neurological disorders and cardiovascular conditions.
Comparison with Similar Compounds
4-Hydroxypropiophenone: This compound is a precursor in the synthesis of 4-Benzyloxypropiophenone and shares similar functional groups.
Benzyl Chloride: Used in the synthesis process, it is structurally related and serves as a key reagent.
Phenyl Ethers: These compounds have similar structural features and are used in similar applications.
Uniqueness: this compound stands out due to its specific combination of benzyl and hydroxy functional groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and serve as an intermediate in the production of pharmaceuticals and other compounds highlights its importance in both research and industry .
Biological Activity
4-Benzyloxypropiophenone (CAS Number: 4495-66-3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and literature.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆O₂ |
Molecular Weight | 240.297 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Melting Point | 99 - 102 °C |
Boiling Point | 391.0 ± 17.0 °C at 760 mmHg |
Flash Point | 174.4 ± 14.5 °C |
Synthesis and Derivatives
The synthesis of this compound often involves the bromination of its precursor, followed by various chemical transformations to yield derivatives with enhanced biological activities. For instance, it serves as a precursor in the synthesis of bazedoxifene, a selective estrogen receptor modulator (SERM) used in the treatment of hormone-dependent cancers .
Anticancer Properties
Research indicates that compounds derived from or related to this compound exhibit significant anticancer properties. For example, bazedoxifene has been shown to inhibit the proliferation of ovarian cancer cells by modulating estrogen receptor activity. In vitro studies demonstrated that bazedoxifene effectively reduced cell invasion and proliferation induced by estrogens like 17β-estradiol .
Estrogen Receptor Modulation
This compound functions as a selective estrogen receptor modulator (SERM), influencing estrogen receptor pathways crucial for cancer progression. Its derivatives have been tested for their ability to bind to estrogen receptors, potentially offering therapeutic benefits in conditions like breast and ovarian cancer .
Case Studies and Research Findings
Case Study: Bazedoxifene in Ovarian Cancer Treatment
In a study published in Cancer Research, bazedoxifene was synthesized from this compound and evaluated for its effects on ovarian cancer cells. The results indicated that treatment with bazedoxifene significantly inhibited cell growth and reduced tumor burden in animal models, suggesting its potential as a therapeutic agent against ovarian cancer .
Research Findings: Hormonal Influence on Cancer Progression
A comprehensive study examined the role of hormonal modulation in cancer progression using various compounds derived from this compound. The findings revealed that while some compounds increased tumor cell invasion, others, like bazedoxifene, counteracted these effects by blocking estrogen receptor activation .
Safety and Toxicological Profile
Despite its promising biological activities, the safety profile of this compound remains under investigation. Preliminary data suggest potential irritative effects on skin and eyes; however, comprehensive toxicological studies are still needed to fully understand its safety profile .
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-16(17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGSOJYHVTNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196343 | |
Record name | p-Benzyloxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4495-66-3 | |
Record name | 1-[4-(Phenylmethoxy)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4495-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Benzyloxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004495663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4495-66-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | p-Benzyloxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-benzyloxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Benzyloxypropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AE8SS5B76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q1: What types of compounds have been synthesized using 4-benzyloxypropiophenone as a starting material?
A1: this compound serves as a key building block for synthesizing diverse molecules. Researchers have utilized it to produce:
- α-Bromo-4-benzyloxypropiophenone: This compound is obtained by α-bromination of this compound using cupric bromide. []
- Bazedoxifene Acetate: A multi-step synthesis employs this compound in a condensation reaction with 4-methoxyphenylhydrazine hydrochloride, ultimately leading to Bazedoxifene Acetate. []
- 2-Aryl-4-(2-hydroxyethyl)-2-morpholinol hydrochloride: Reacting this compound with diethanolamine yields 2-aryl-4-(2-hydroxyethyl)-2-morpholinol, which can be further converted to its hydrochloride salt. []
- 2-Arylmorpholine Hydrochloride: A two-step synthesis involves reacting this compound with diethanolamine followed by reduction with formic acid to produce 2-arylmorpholine. Subsequent reaction with hydrochloride yields the final product. []
- 5-Benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1H-indole: This compound, a precursor to Bazedoxifene, can be synthesized by reacting this compound with 4-benzyloxyaniline hydrochloride. []
Q2: How is the structure of this compound and its derivatives confirmed?
A2: Researchers frequently employ spectroscopic techniques to confirm the structure of this compound and its derivatives. These techniques include:
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [, , ]
- Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy provides detailed information about the hydrogen atoms' environment in a molecule, confirming the compound's structure. Researchers often use ¹H-¹H COSY (Correlation Spectroscopy) to further analyze the connectivity between different hydrogen atoms. [, , , ]
- Mass Spectrometry (MS): MS determines a compound's molecular weight and fragmentation pattern, providing further evidence for its structure. [, , ]
Q3: What are the potential applications of the compounds synthesized using this compound?
A3: The compounds derived from this compound have potential applications in various fields, including:
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